Trifluoromethanol

概要

説明

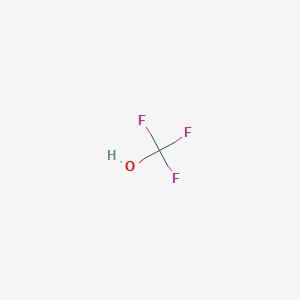

Trifluoromethanol, also known as trifluoromethyl alcohol or perfluoromethanol, is a synthetic organic compound with the chemical formula CHF₃O. It is the simplest perfluoroalcohol and is characterized by its colorless gaseous state at room temperature. This compound is notable for its instability under normal conditions, making it a compound of interest in various scientific fields .

準備方法

Trifluoromethanol can be synthesized through several methods:

Reaction with Trifluoromethyl Hypochlorite and Hydrogen Chloride: At temperatures around -120°C, this compound can be prepared by reacting trifluoromethyl hypochlorite with hydrogen chloride.

Equilibrium Reaction: this compound can also be synthesized through an equilibrium reaction where it eliminates hydrogen fluoride to form carbonyl fluoride.

Industrial Production: Industrial production methods often involve the use of superacids like fluoroantimonic acid to protonate the synthesized this compound, further shifting the equilibrium towards the desired product.

化学反応の分析

Trifluoromethanol undergoes several types of chemical reactions:

Elimination Reaction: It eliminates hydrogen fluoride in an endothermic reaction to form carbonyl fluoride.

Substitution Reactions: This compound can participate in substitution reactions where the trifluoromethoxy group is introduced into various organic compounds.

Reagents and Conditions: Common reagents used in these reactions include trifluoromethyl hypochlorite, hydrogen chloride, and superacids.

Major Products: The major products formed from these reactions include carbonyl fluoride and various trifluoromethoxy-substituted organic compounds.

科学的研究の応用

Biochemical Applications

Protein Folding and Structure Studies

TFE has been widely recognized for its role as a co-solvent in studies of protein folding. It is particularly effective in stabilizing α-helical structures in peptides and proteins that are otherwise disordered in aqueous environments. The exact mechanisms by which TFE influences protein conformation are still under investigation, with theories suggesting both direct interactions and solvation sphere perturbations .

Table 1: Effects of TFE on Protein Structure

| Concentration of TFE (%) | Effect on Protein Structure |

|---|---|

| 0-10 | Minimal effect; proteins remain largely unfolded |

| 20-30 | Induction of α-helical structures |

| 40-50 | Significant stabilization; some denaturation observed |

| >50 | Disruption of tertiary structure; increased aggregation |

Enzyme Studies

TFE is also utilized as an inhibitor in enzyme studies. For example, it has been shown to competitively inhibit alcohol dehydrogenase, allowing researchers to investigate enzyme kinetics and mechanisms more effectively .

Synthetic Chemistry

Solvent for Organic Reactions

In synthetic chemistry, TFE serves as a solvent for various reactions, including nucleophilic aromatic substitution (S_NAr). Its unique properties enhance selectivity and reactivity compared to traditional solvents like DMF or DMSO. This makes it particularly useful for synthesizing complex organic molecules .

Case Study: Nucleophilic Peptide Arylation

A study demonstrated that using TFE as a solvent significantly improved the nucleophile-selectivity in peptide arylation reactions involving perfluoroaromatic compounds. The enhanced solvation properties of TFE facilitate better interactions between reactants, leading to higher yields .

Pharmaceutical Applications

Precursor for Anesthetics

TFE is a key precursor in the synthesis of isoflurane, an inhaled anesthetic listed on the World Health Organization's List of Essential Medicines. Its ability to form stable complexes with various organic compounds makes it valuable in pharmaceutical formulations .

Table 2: Pharmaceutical Compounds Derived from TFE

| Compound Name | Type | Application |

|---|---|---|

| Isoflurane | Inhaled anesthetic | General anesthesia |

| Trifluoroacetaldehyde | Intermediate | Synthesis of various pharmaceuticals |

| Trifluoroacetic acid | Reagent | Organic synthesis |

Environmental and Industrial Applications

Use as a Co-solvent in Supercritical Fluid Chromatography (SFC)

TFE has been employed as a co-solvent in supercritical fluid chromatography to enhance the separation efficiency of unstable boronate esters. Its use reduces the required co-solvent percentage and improves resolution while minimizing epimerization during purification processes .

作用機序

The mechanism of action of trifluoromethanol involves its ability to undergo elimination and substitution reactions. The trifluoromethoxy group can interact with various molecular targets, including enzymes and receptors, altering their activity. The high electronegativity of the fluorine atoms in this compound contributes to its unique reactivity and stability in certain chemical environments .

類似化合物との比較

Trifluoromethanol can be compared with other similar compounds such as:

Trifluoroethanol: Similar to this compound but with an additional carbon atom, making it a slightly larger molecule with different physical properties.

Perfluoroalcohols: These compounds, like this compound, contain fluorine atoms but differ in the number of carbon atoms and their overall structure.

Trifluoromethyl Ethers: These compounds contain the trifluoromethoxy group and are used in similar applications, but their reactivity and stability can vary based on their molecular structure.

This compound stands out due to its simplicity as the smallest perfluoroalcohol and its unique reactivity under specific conditions.

生物活性

Trifluoromethanol (TFM), a fluorinated alcohol, has garnered attention due to its unique properties and potential biological applications. This article explores the biological activity of TFM, focusing on its interactions with proteins, effects on enzyme activity, and implications in medicinal chemistry.

This compound is characterized by the presence of three fluorine atoms attached to a methanol group. This configuration imparts distinct physicochemical properties, including increased acidity and altered solvent characteristics compared to traditional alcohols.

Protein Interaction

TFM is known for its ability to stabilize protein structures, particularly in the formation of secondary structures such as alpha-helices. Studies have shown that TFM can modulate protein folding and stability through its interaction with polypeptide chains. For instance, it has been demonstrated that TFM can influence the conformational state of various proteins, which is crucial in understanding protein dynamics and functionality.

- Case Study: Leucocin A

A study on leucocin A, an antimicrobial peptide, revealed that TFM facilitates a well-defined structure in the peptide's conformation. In TFM-water mixtures, leucocin A exhibited a stable amphiphilic alpha-helix configuration, which is critical for its antimicrobial activity. The study utilized NMR techniques to confirm these structural changes, highlighting TFM's role in enhancing peptide stability and function .

Enzyme Activity Modulation

TFM has been reported to affect enzymatic activities by altering the structural integrity of enzymes. For example:

- Acetylcholinesterase Inhibition

Research indicates that certain compounds synthesized using TFM exhibit significant acetylcholinesterase inhibitory activity. This suggests that TFM can play a role in developing therapeutic agents aimed at treating conditions like Alzheimer's disease by modulating enzyme functionality .

Data Table: Biological Activities of this compound

The mechanisms through which TFM exerts its biological effects are primarily attributed to its polar nature and ability to form hydrogen bonds. These interactions facilitate:

- Hydrogen Bonding : TFM can form hydrogen bonds with polar residues in proteins, stabilizing certain conformations.

- Hydrophobic Effects : The fluorinated nature of TFM influences hydrophobic interactions within protein structures, promoting or disrupting specific folding patterns.

Implications in Medicinal Chemistry

The unique properties of TFM make it a valuable compound in medicinal chemistry. Its ability to stabilize protein structures can be leveraged in drug design, particularly for peptides and proteins that require specific conformations for activity. Furthermore, the modulation of enzyme activities opens avenues for developing inhibitors for therapeutic applications.

特性

IUPAC Name |

trifluoromethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O/c2-1(3,4)5/h5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCZNEGTXVXAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164217 | |

| Record name | Methanol, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493-11-4 | |

| Record name | Trifluoromethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1493-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。